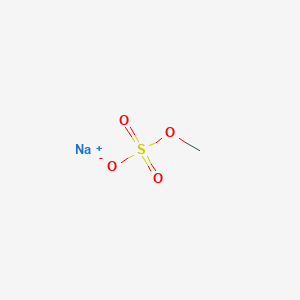

sodium;methyl sulfate

Description

BenchChem offers high-quality sodium;methyl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;methyl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O4S.Na/c1-5-6(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXBHDRHRFLQCJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium methyl sulfate (B86663) (CAS No. 512-42-5). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and visual representations of key chemical processes and methodologies.

Physical Properties

Sodium methyl sulfate is a white, crystalline solid that is highly soluble in water.[1][2] It is also described as a white powder.[3][4][5][6][7] The compound is slightly hygroscopic, meaning it has a tendency to absorb moisture from the air.[8][9]

Quantitative Physical Data

A summary of the key physical properties of sodium methyl sulfate is presented in the table below. This data is compiled from various chemical data sources and safety data sheets.

| Property | Value | Source(s) |

| Molecular Formula | CH₃NaO₄S | [6][8][10] |

| Molecular Weight | 134.08 g/mol , 134.09 g/mol | [1][5][8][11] |

| Appearance | White crystalline solid/powder | [1][2][6][12] |

| Melting Point | 184 - 210 °C (Note: Discrepancy in reported values) | [1][3][4][8][13] |

| Boiling Point | Decomposes upon heating | [1][8] |

| Density | 1.602 g/cm³ | [13] |

| Water Solubility | Highly soluble (580 g/L at 25°C); dissolves exothermically | [1][2][3][8] |

Chemical Properties

Sodium methyl sulfate is an organic salt classified as an alkyl sulfate.[2][7] Its primary chemical utility lies in its capacity to act as a methylating agent in organic synthesis.[8][10][14] It is considered stable under normal storage conditions.[2][8]

Reactivity and Chemical Behavior

-

Methylating Agent : Sodium methyl sulfate is used to introduce a methyl group (CH₃) to various organic molecules, including phenols, alcohols, and amines.[8] A prominent example is the Williamson ether synthesis, where it reacts with a deprotonated phenol (B47542) (a phenoxide) to form an anisole (B1667542) derivative.[8][10]

-

Thermal Decomposition : When heated, sodium methyl sulfate decomposes to yield dimethyl sulfate ((CH₃)₂SO₄) and sodium sulfate (Na₂SO₄).[1] Hazardous decomposition products under fire conditions can include carbon monoxide, carbon dioxide, sulfur oxides, and sodium oxides.[9]

-

Incompatibilities : The compound is incompatible with strong oxidizing agents and strong acids.[9][15]

-

Surfactant Properties : Due to its molecular structure, it can act as a surfactant, reducing the surface tension of liquids.[2]

Below is a diagram illustrating the thermal decomposition of sodium methyl sulfate.

The following diagram shows the methylation of sodium phenoxide to form anisole.

Experimental Protocols

This section details the methodologies for determining key physical and chemical properties of sodium methyl sulfate.

Determination of Melting Point (Capillary Method)

This protocol is based on the principles outlined in the ASTM E324 standard test method.[2][8]

-

Sample Preparation :

-

Ensure the sodium methyl sulfate sample is completely dry and in a fine, powdered form. If necessary, gently crush any coarse crystals in a mortar.[7]

-

Press the open end of a capillary melting point tube into the powdered sample to collect a small amount of material.

-

Tap the sealed end of the tube gently on a hard surface, or drop it down a longer glass tube, to pack the sample firmly into the bottom. The packed sample height should be 2-4 mm.[9]

-

-

Apparatus Setup :

-

Use a calibrated melting point apparatus (e.g., Mel-Temp or similar).[9]

-

Insert the packed capillary tube into the heating block of the apparatus.

-

-

Measurement :

-

For an unknown sample, a rapid preliminary heating can be done to find an approximate melting range.

-

For an accurate measurement, heat the block rapidly to about 20°C below the expected melting point.

-

Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[16]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).

-

The melting range is reported as T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0°C).[16]

-

-

Calibration :

-

Routinely calibrate the apparatus's thermometer using certified melting point standards to ensure accuracy.[2]

-

The general workflow for this procedure is visualized below.

Determination of Water Solubility (Flask Method)

This protocol follows the general principles of the OECD Guideline 105 "Flask Method," suitable for substances with solubilities above 10⁻² g/L.[1][3][4]

-

Preliminary Test :

-

To estimate the approximate solubility, add successive small, weighed amounts of sodium methyl sulfate to a known volume of deionized water in a flask at the test temperature (e.g., 25°C).

-

Stir the solution vigorously after each addition until the substance is fully dissolved.

-

Continue until a persistent solid phase indicates saturation. This helps determine the appropriate sample mass for the final test.

-

-

Definitive Test :

-

Prepare several flasks, each containing a known volume of deionized water.

-

Add an excess amount of sodium methyl sulfate (determined from the preliminary test) to each flask to ensure a saturated solution is formed.

-

Seal the flasks and agitate them at a constant temperature (e.g., 25 ± 0.5°C) using a shaker or magnetic stirrer.

-

Continue agitation until equilibrium is reached. This may take 24 hours or more; periodic sampling and analysis can confirm when the concentration in solution becomes constant.

-

-

Sample Analysis :

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully take an aliquot of the clear supernatant. Centrifugation or filtration may be necessary to ensure no solid particles are present.

-

Determine the concentration of sodium methyl sulfate in the aliquot using a suitable analytical method (e.g., gravimetric analysis after evaporation of the solvent, HPLC, or titration).

-

The average concentration from at least three replicate flasks is reported as the water solubility at the specified temperature.

-

Protocol for Methylation of Phenol to Anisole

This protocol is a generalized procedure based on literature methods for the synthesis of anisole using sodium methyl sulfate.[6][11]

-

Reaction Setup :

-

Addition of Methylating Agent :

-

Slowly add sodium methyl sulfate to the stirred sodium phenoxide solution. A typical molar ratio might be approximately 1.3 moles of sodium methyl sulfate for every 1 mole of phenol.[11]

-

Control the addition rate to maintain the reaction temperature.

-

-

Reaction and Work-up :

-

After the addition is complete, heat the reaction mixture to reflux (approximately 105°C) and maintain for several hours (e.g., 6 hours) to ensure the reaction goes to completion.[11]

-

Cool the mixture to room temperature. The organic product (anisole) will form a separate layer.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with a dilute base (e.g., 5% NaOH) to remove any unreacted phenol, followed by a wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and purify the anisole by distillation.

-

-

Analysis :

-

Confirm the identity and purity of the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

-

Safety and Handling

Sodium methyl sulfate is considered hazardous. It can cause skin and serious eye irritation.[6][11] It may be harmful if swallowed or inhaled.[7][8] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles or a face shield, and a lab coat.[6][17]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation and inhalation.[16][17]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong acids and oxidizers.[9][15]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 2. infinitalab.com [infinitalab.com]

- 3. filab.fr [filab.fr]

- 4. Water Solubility | Scymaris [scymaris.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Improved Process For Preparation Of Anisole Using Sodium Methyl [quickcompany.in]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. store.astm.org [store.astm.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. iris.unive.it [iris.unive.it]

- 11. researchgate.net [researchgate.net]

- 12. alcohols - what is mechanism for reaction phenol + dimethylsulphate -> anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. Anisole synthesis - chemicalbook [chemicalbook.com]

- 14. CN103588625A - Method for synthesizing anisol by utilizing methyl sodium sulfate waste residue - Google Patents [patents.google.com]

- 15. Sciencemadness Discussion Board - Methylation with sodium methyl sulfate? - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. oecd.org [oecd.org]

An In-depth Technical Guide to the Synthesis of Sodium Methyl Sulfate from Methanol and Sulfuric Acid

This technical guide provides a comprehensive overview of the synthesis of sodium methyl sulfate (B86663), a versatile chemical reagent, from the foundational starting materials of methanol (B129727) and sulfuric acid. The process is primarily a two-step synthesis involving an initial esterification to form a key intermediate, followed by neutralization. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Chemical Principles and Reaction Mechanism

The synthesis of sodium methyl sulfate (CH₃SO₄Na) from methanol (CH₃OH) and sulfuric acid (H₂SO₄) proceeds through two primary chemical reactions:

-

Esterification : Methanol reacts with concentrated sulfuric acid in an esterification reaction to form the intermediate, methyl hydrogen sulfate (CH₃HSO₄), also known as monomethyl sulfate (MMS). This reaction is typically performed by carefully adding sulfuric acid to an excess of methanol. The reaction is exothermic and requires controlled conditions.

CH₃OH + H₂SO₄ ⇌ CH₃HSO₄ + H₂O

-

Neutralization : The resulting methyl hydrogen sulfate is a strong acid. It is subsequently neutralized with a suitable sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to yield the final product, sodium methyl sulfate, and water.

CH₃HSO₄ + NaOH → CH₃SO₄Na + H₂O

Studies have shown that the initial conversion of sulfuric acid to methyl hydrogen sulfate can achieve near-quantitative yields within an hour when conducted in refluxing methanol.[1]

Caption: Overall reaction pathway for the synthesis of sodium methyl sulfate.

Quantitative Data

Table 1: Physicochemical Properties of Key Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Methanol | CH₃OH | 32.04 | 0.792 | 64.7 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 1.84 | ~337 |

| Sodium Hydroxide | NaOH | 40.00 | 2.13 | 1388 |

| Sodium Methyl Sulfate | CH₃SO₄Na | 134.08 | - | Decomposes |

Table 2: Summary of Reaction Conditions for Methyl Hydrogen Sulfate Formation

| Parameter | Condition | Rationale / Notes | Source |

| Reactant Ratio | Methanol in excess | Serves as both reactant and solvent; drives equilibrium towards product formation. | [1] |

| Temperature | 65°C (Reflux) | Provides sufficient energy for esterification while minimizing methanol loss. | [1] |

| Reaction Time | 45 - 60 minutes | Sufficient for near-quantitative conversion of sulfuric acid to methyl hydrogen sulfate. | [1] |

| Expected Yield | >95% (of MHS) | The initial esterification step is highly efficient under these conditions. | [1][2] |

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis. Extreme caution must be exercised throughout this procedure.

3.1. Materials and Equipment

-

Reagents : Anhydrous Methanol (CH₃OH), Concentrated Sulfuric Acid (H₂SO₄, 98%), Sodium Hydroxide (NaOH) pellets or 50% solution, Deionized Water, Ice.

-

Equipment : 3-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer with heating mantle, thermometer, ice bath, beaker, pH paper or pH meter.

3.2. Experimental Workflow

Caption: Step-by-step workflow for the synthesis of sodium methyl sulfate.

3.3. Step-by-Step Procedure

-

Preparation (Esterification) : Place 160 g (202 mL, 5.0 mol) of anhydrous methanol into a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Place the flask in an ice-water bath and begin stirring.

-

Acid Addition : Carefully measure 49 g (26.6 mL, 0.5 mol) of concentrated (98%) sulfuric acid and add it to the dropping funnel. Add the sulfuric acid dropwise to the cold, stirring methanol over a period of 30-45 minutes. Crucially, maintain the internal temperature below 20°C during the addition , as the reaction is highly exothermic. Adding acid too quickly can cause dangerous boiling and splashing.[3]

-

Reaction : Once the addition is complete, remove the ice bath and replace it with a heating mantle. Heat the mixture to a gentle reflux (approximately 65°C) and maintain this temperature for 1 hour to ensure the complete formation of methyl hydrogen sulfate.[1]

-

Cooling : After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Once at room temperature, place the flask back into an ice-water bath to cool it further, preparing for neutralization.

-

Neutralization : Prepare a solution of 20 g (0.5 mol) of sodium hydroxide in 50 mL of cold water. This dissolution is also highly exothermic; prepare it in a separate beaker cooled in an ice bath. Slowly and carefully add the cold sodium hydroxide solution to the vigorously stirring, cold methyl hydrogen sulfate solution. Monitor the pH continuously and maintain a low temperature. Add the base until the solution is neutral (pH ~7).

-

Isolation and Purification : The product, sodium methyl sulfate, is soluble in water. The product can be isolated by removing the excess methanol under reduced pressure using a rotary evaporator. The resulting aqueous solution can be further concentrated and cooled to induce crystallization. The solid product can then be collected by filtration, washed with a small amount of cold ethanol (B145695) or another suitable solvent to remove impurities, and dried under vacuum.

Side Reactions and Safety Considerations

4.1. Formation of Byproducts

Two significant side reactions must be controlled:

-

Dimethyl Sulfate (DMS) Formation : Methyl hydrogen sulfate can undergo a second esterification, particularly at higher temperatures or with prolonged heating, to form dimethyl sulfate ((CH₃)₂SO₄).[1][4] DMS is an extremely toxic, carcinogenic, and potent alkylating agent.[4] Its formation must be minimized by adhering strictly to the recommended reaction temperature and time.

-

Dimethyl Ether Formation : At higher temperatures, sulfuric acid can catalyze the dehydration of methanol to form dimethyl ether (CH₃OCH₃).[3] This reduces the yield of the desired product.

4.2. Critical Safety Precautions

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber for handling concentrated acids and DMS).

-

Ventilation : Perform all steps in a well-ventilated fume hood. Methanol is volatile and toxic, and the potential for DMS formation necessitates stringent vapor control.

-

Handling Reagents :

-

Sulfuric Acid : Concentrated H₂SO₄ is extremely corrosive and causes severe burns. Always add acid slowly to the alcohol or water, never the other way around.

-

Sodium Hydroxide : NaOH is caustic and can cause severe burns. The dissolution in water is highly exothermic.

-

Dimethyl Sulfate (DMS) : Given the risk of DMS formation, be aware of its properties. It is a suspected human carcinogen.[5] An ammonia (B1221849) solution should be kept nearby as a specific antidote for immediate decontamination of spills.[6]

-

-

Thermal Hazards : Both the initial acid addition and the neutralization step are highly exothermic and require efficient cooling to prevent loss of control.

This guide provides a framework for the synthesis of sodium methyl sulfate. Users must adapt these procedures to their specific laboratory conditions and conduct a thorough risk assessment before beginning any experimental work.

References

An In-depth Technical Guide to Sodium Methyl Sulfate (CAS 512-42-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and safety data for Sodium Methyl Sulfate (B86663), identified by CAS number 512-42-5. The information is compiled to assist in laboratory and research applications, ensuring safe handling and informed use.

Chemical Identification and Overview

Sodium methyl sulfate is an organic compound belonging to the alkyl sulfate class.[1] It presents as a white, crystalline solid that is highly soluble in water.[1] Its ability to act as a surfactant makes it useful in the production of detergents and emulsifiers.[1] In a laboratory context, it is commonly employed as a methylating agent.[2][]

| Identifier | Value |

| CAS Number | 512-42-5[1][4][5] |

| Molecular Formula | CH₃NaO₄S[4][5] |

| IUPAC Name | Sodium methyl sulfate[1] |

| Synonyms | Methyl sodium sulfate, Sodium monomethylsulfate, Sulfuric acid, monomethyl ester, sodium salt[1][6] |

| Molecular Weight | 134.09 g/mol [4][5] |

Physicochemical Properties

The physical and chemical properties of Sodium Methyl Sulfate are summarized below, providing key data for experimental design and handling.

| Property | Value | Source |

| Physical State | White to off-white solid powder/crystal[1] | TCI, CymitQuimica |

| Melting Point | 210 °C[7] | ChemicalBook, ChemWhat, Sigma-Aldrich |

| Water Solubility | Highly soluble[1] | CymitQuimica |

| Chemical Stability | Stable under normal conditions, but is hygroscopic[1][8] | CymitQuimica, Fisher Scientific |

| Storage Temperature | Room temperature; Keep sealed and away from moisture[5][9] | ChemScene, FUJIFILM Wako |

Safety and Hazard Information

Understanding the safety profile of a chemical is critical for ensuring laboratory safety. Sodium Methyl Sulfate is classified as hazardous; the following tables outline its GHS classification and associated safety recommendations.

| Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation[6] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation[6][8] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

| Element | Details |

| Pictogram | GHS07 (Exclamation Mark)[2] |

| Signal Word | Warning [2][6] |

| Hazard Statements | H302+H332: Harmful if swallowed or if inhaled. H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[] |

Handling, Storage, and Reactivity

Proper handling and storage are essential to maintain the chemical's integrity and prevent hazardous situations.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[10] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[10] Wash hands and any exposed skin thoroughly after handling.[6][8]

-

Storage: Store in a dry, cool, and well-ventilated place. Keep containers tightly closed and protected from moisture, as the material is hygroscopic.[8][10]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[8][10]

-

Hazardous Decomposition Products: Upon thermal decomposition, it can release toxic fumes including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and sodium oxides.[8][10]

Experimental Protocols and Workflows

While specific, detailed experimental protocols for Sodium Methyl Sulfate are proprietary or published in subscription-based journals, a general workflow for handling this chemical in a laboratory setting can be established based on its safety profile.

The following diagram illustrates a logical workflow for the safe handling of Sodium Methyl Sulfate from receipt to disposal.

First-Aid Measures

In case of exposure, follow these first-aid guidelines and seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[8]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8][10]

This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and follow all institutional safety protocols.

References

- 1. CAS 512-42-5: Sodium methyl sulfate | CymitQuimica [cymitquimica.com]

- 2. Sodium methyl sulfate | 512-42-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemwhat.com [chemwhat.com]

- 8. fishersci.nl [fishersci.nl]

- 9. 512-42-5・Sodium Methyl Sulfate・358-33782・356-33783[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. fishersci.com [fishersci.com]

Solubility Profile of Sodium Methyl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium methyl sulfate (B86663) in water and common organic solvents. The information is compiled from available literature and presented to assist researchers and professionals in laboratory and drug development settings.

Quantitative Solubility Data

The solubility of a compound is a critical physical property influencing its application in various scientific and industrial processes. Sodium methyl sulfate, an organic salt, exhibits high solubility in polar protic solvents like water and is anticipated to have limited solubility in less polar organic solvents. The available quantitative and qualitative solubility data are summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 580 g/L | Experimental[1] |

| Water | Not Specified | 60.2 g/L | Predicted[2] |

| Water | Not Specified | Highly Soluble | Qualitative[3] |

| Water | Not Specified | Soluble | Qualitative[4][5] |

| Water | Not Specified | Dissolves Exothermically | Qualitative[6] |

| Ethanol | Not Specified | Insoluble (inferred) | Analogous Compound (Sodium Sulfate)[7] |

| Methanol | Not Specified | Low Solubility (inferred) | General Principle for Organic Salts |

| Acetone | Not Specified | Low Solubility (inferred) | General Principle for Organic Salts |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Likely Soluble (inferred) | General Principle for Polar Aprotic Solvents |

Note: There is a significant discrepancy between the experimental and predicted solubility of sodium methyl sulfate in water. The experimental value of 580 g/L suggests very high solubility. A comprehensive literature search did not yield specific quantitative solubility data for sodium methyl sulfate in organic solvents such as methanol, ethanol, acetone, or DMSO. The expected low solubility in most organic solvents is an inference based on the ionic nature of the compound and the properties of similar alkyl sulfates.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of sodium methyl sulfate were not found in the reviewed literature, a general methodology based on the principle of equilibrium solubility determination can be applied. The following is a synthesized protocol for determining the solubility of a solid organic salt like sodium methyl sulfate in a given solvent.

Objective: To determine the saturation solubility of sodium methyl sulfate in a specific solvent at a controlled temperature.

Principle: An excess amount of the solute is agitated in the solvent for a sufficient period to reach equilibrium. The concentration of the solute in the saturated solution is then determined gravimetrically or by a suitable analytical technique.

Apparatus:

-

Constant temperature bath or shaker

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Vials or flasks with secure closures

Procedure:

-

Sample Preparation: Add an excess amount of sodium methyl sulfate to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., water, ethanol) into each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to rest in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any undissolved micro-particles. This step is critical to prevent post-sampling precipitation.

-

Quantification (Gravimetric Method):

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the clear filtrate to the evaporating dish.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of sodium methyl sulfate.

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it again.

-

The difference in weight corresponds to the mass of dissolved sodium methyl sulfate.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/L or g/100 mL) using the mass of the dissolved solid and the volume of the solvent used.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Factors Influencing Solubility

The solubility of sodium methyl sulfate is governed by its molecular structure and the nature of the solvent. The following diagram illustrates the key relationships influencing its dissolution.

Caption: Logical flow of factors determining sodium methyl sulfate solubility.

References

- 1. Buy Sodium methyl sulfate | 512-42-5 [smolecule.com]

- 2. Showing Compound Sodium methyl sulfate (FDB018135) - FooDB [foodb.ca]

- 3. CAS 512-42-5: Sodium methyl sulfate | CymitQuimica [cymitquimica.com]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. Sodium methyl sulfate - Sciencemadness Wiki [sciencemadness.org]

- 7. Sodium sulfate - Wikipedia [en.wikipedia.org]

Sodium Methyl Sulfate: A Technical Guide to its Hygroscopic Nature and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic properties of sodium methyl sulfate (B86663), a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its interaction with atmospheric moisture is critical for ensuring material stability, experimental reproducibility, and safety. This document outlines quantitative data on its hygroscopicity, details relevant experimental protocols for its characterization, and provides comprehensive handling precautions.

Hygroscopic Nature of Sodium Methyl Sulfate

Sodium methyl sulfate is classified as a hygroscopic and deliquescent substance, meaning it readily attracts and absorbs moisture from the atmosphere, and can absorb enough water to dissolve and form a liquid solution. This property has significant implications for its storage, handling, and use in moisture-sensitive applications.

Quantitative Hygroscopicity Data

| Parameter | Value | Conditions |

| Mass Growth Factor | 3.65 ± 0.06 | 90% Relative Humidity |

| Water-to-Solute Ratio (molar) | 19.75 ± 0.34 | 90% Relative Humidity |

Table 1: Quantitative hygroscopicity data for sodium methyl sulfate.

Experimental Protocols for Hygroscopicity Determination

To characterize the hygroscopic nature of sodium methyl sulfate or similar powdered substances, several established experimental protocols can be employed. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as it is exposed to varying levels of humidity at a constant temperature. This method provides a detailed moisture sorption isotherm, which illustrates the relationship between water uptake and relative humidity.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sodium methyl sulfate sample (typically 5-15 mg) into the DVS instrument's sample pan.

-

Initial Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% relative humidity) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

Equilibration: At each step, the system holds the relative humidity constant until the sample mass equilibrates (i.e., the rate of mass change is below a specified threshold).

-

Desorption Phase: After reaching the maximum relative humidity, the process is reversed, and the relative humidity is decreased in a stepwise manner back to 0% RH to measure moisture loss.

-

Data Analysis: The change in mass at each relative humidity step is recorded and plotted to generate a sorption-desorption isotherm.

Static Gravimetric Method (Desiccator Method)

This is a more traditional and less automated method for assessing hygroscopicity. It involves exposing a sample to a constant humidity environment created by a saturated salt solution in a sealed container (desiccator).

Methodology:

-

Preparation of Constant Humidity Chambers: Prepare a series of desiccators, each containing a saturated solution of a different salt to create a range of constant relative humidity environments.

-

Sample Preparation: Accurately weigh a sample of sodium methyl sulfate in a pre-weighed container.

-

Exposure: Place the open container with the sample inside a desiccator with a known and constant relative humidity.

-

Equilibration and Weighing: Store the desiccator at a constant temperature. At regular intervals (e.g., every 24 hours), remove the sample and quickly weigh it.

-

Endpoint Determination: Continue this process until the sample weight becomes constant, indicating that it has reached equilibrium with the surrounding atmosphere.

-

Calculation: The percentage of water absorbed is calculated based on the initial and final mass of the sample.

Handling Precautions for Sodium Methyl Sulfate

Due to its hygroscopic and potentially hazardous nature, strict handling and storage procedures are imperative.

Personal Protective Equipment (PPE)

When handling sodium methyl sulfate, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin Protection: A lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: In case of dust formation, a NIOSH-approved particulate respirator is recommended.

Storage and Handling

-

Storage: Store in a tightly sealed, airtight container in a cool, dry, and well-ventilated area. Protect from moisture.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of any dust. Avoid creating dust. Use non-sparking tools. After handling, wash hands thoroughly.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships for handling and experimenting with sodium methyl sulfate.

The Role of Sodium Methyl Sulfate as a Methylating Agent: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthetic applications, and biological relevance of sodium methyl sulfate (B86663) in methylation reactions.

Introduction

Methylation, the transfer of a methyl group (–CH₃) from one molecule to another, is a fundamental reaction in organic chemistry and a pivotal process in numerous biological systems. In the realm of drug discovery and development, methylation can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule, influencing its efficacy, metabolism, and toxicity. Among the various reagents employed for methylation, sodium methyl sulfate (CH₃NaSO₄) presents itself as a noteworthy, albeit less aggressive, methylating agent compared to its more volatile and toxic counterpart, dimethyl sulfate (DMS). This technical guide provides a comprehensive overview of sodium methyl sulfate's role as a methylating agent, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical characteristics, detail experimental protocols for key methylation reactions, present quantitative data, and explore the broader context of methylation in biological signaling pathways relevant to drug discovery.

Chemical Properties and Reactivity

Sodium methyl sulfate is the sodium salt of methylsulfuric acid. It is a white, water-soluble solid that is less reactive and hazardous than dimethyl sulfate.[1][2] Its utility as a methylating agent stems from the electrophilic nature of the methyl group attached to the electron-withdrawing sulfate moiety. The methylation reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a nucleophile attacks the methyl group, leading to the displacement of the sulfate anion as a leaving group.

The reactivity of sodium methyl sulfate is significantly lower than that of dimethyl sulfate. While DMS is a potent methylating agent for a wide range of nucleophiles including alcohols, phenols, amines, and thiols, sodium methyl sulfate is more selective and often requires more forcing reaction conditions, such as higher temperatures.[3] It is frequently generated as a byproduct in reactions where dimethyl sulfate is used, and in some instances, this byproduct can be utilized in subsequent methylation steps, particularly in industrial settings.[4]

Applications in Organic Synthesis

Sodium methyl sulfate is primarily employed for the O-methylation of phenols and carboxylic acids, and to a lesser extent, for the N-methylation of amines.

O-Methylation of Phenols

The methylation of phenols to produce aryl methyl ethers is a common application of sodium methyl sulfate. This reaction is typically carried out under basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

A notable example is the synthesis of anisole (B1667542) from phenol. While often performed with dimethyl sulfate, waste streams containing sodium methyl sulfate can be effectively used for this purpose.[4]

O-Methylation of Carboxylic Acids

Sodium methyl sulfate can also be used to methylate carboxylic acids to form methyl esters. Similar to the methylation of phenols, this reaction is facilitated by the presence of a base to generate the carboxylate anion.

N-Methylation of Amines

The N-methylation of amines using sodium methyl sulfate is less common due to the lower reactivity of amines compared to phenoxides and carboxylates, and the potential for over-methylation to form quaternary ammonium (B1175870) salts. More reactive methylating agents are generally preferred for this transformation.[5]

Quantitative Data on Methylation Reactions

The following tables summarize quantitative data from methylation reactions where sodium methyl sulfate is either a byproduct of a reaction using dimethyl sulfate (a common scenario) or is implicated as the methylating agent. These examples provide insights into typical reaction conditions and yields.

| Substrate | Methylating Agent System | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| p-Cresol (B1678582) | Dimethyl Sulfate | Sodium Hydroxide (B78521) | Cyclohexane (B81311) | 40 | 5.0 - 8.0 | p-Methylanisole | 97.0 | [6] |

| Salicylic Acid | Dimethyl Sulfate | Sodium Bicarbonate | (DMS as solvent) | 90 | 1.5 | Methyl Salicylate | 96 | [7][8] |

| Phenol | Sodium Methyl Sulfate (waste) | Sodium Hydroxide | Water | Reflux | Not Specified | Anisole | 87.04 | [4] |

Table 1: O-Methylation of Phenols and Carboxylic Acids

Note: In the reactions with dimethyl sulfate, sodium methyl sulfate is a significant byproduct and can contribute to methylation.

Experimental Protocols

General Procedure for the Methylation of p-Cresol using Dimethyl Sulfate (leading to Sodium Methyl Sulfate)[6]

This protocol details the synthesis of p-methylanisole from p-cresol, a reaction that produces sodium methyl sulfate as a byproduct.

Step 1: Formation of Sodium p-Methylphenoxide

-

To a 1000 mL four-necked flask equipped with a thermometer, mechanical stirrer, nitrogen inlet, and reflux condenser, add p-cresol (100.0 g, 0.9176 mol) and absolute ethanol (B145695) (600 mL).

-

Start nitrogen purging (0.5 L/min).

-

Cool the flask with an ice bath and slowly add sodium hydroxide (37.5 g, 0.9375 mol), ensuring the internal temperature does not exceed 35°C.

-

After the addition is complete, stir the mixture for 1 hour at 35°C.

-

Heat the flask to 85-90°C to distill off the ethanol under a nitrogen atmosphere.

-

Once the majority of the ethanol has been removed, apply a vacuum (> -0.08 MPa) to recover the remaining solvent. The residue is sodium p-methylphenoxide.

Step 2: Methylation

-

In a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, place the prepared sodium p-methylphenoxide (50.0 g, ~0.3777 mol) and cyclohexane (300 mL).

-

Warm the flask to 40°C and stir at a speed greater than 500 r/min.

-

Add dimethyl sulfate (50.0 g, 0.3917 mol) dropwise over 30-60 minutes.

-

After the addition, maintain the reaction mixture at 40°C for 5.0 to 8.0 hours.

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture and filter.

-

Wash the filter cake with cyclohexane (100 mL) and dry to obtain sodium methyl sulfate (50.8 g, 97.3% content).

-

Wash the filtrate with an alkaline aqueous solution.

-

Recover the solvent from the filtrate to obtain p-methylanisole (45.6 g, 98.1% content, 97.0% yield).

The Role of Methylation in Drug Development

Methylation is a critical transformation in drug design and development, influencing a molecule's biological activity, selectivity, solubility, and metabolic stability.[9] The strategic addition of a methyl group, often referred to as the "magic methyl" effect, can lead to significant improvements in a drug candidate's profile.

Impact on Pharmacokinetics and Pharmacodynamics

-

Metabolic Stability: Methylation at a metabolically labile position can block enzymatic degradation, thereby increasing the drug's half-life.

-

Binding Affinity: The introduction of a methyl group can enhance binding to the target protein by filling a hydrophobic pocket or inducing a more favorable conformation.

-

Solubility: While methylation generally increases lipophilicity, strategic placement can sometimes disrupt crystal packing and improve aqueous solubility.

-

Selectivity: A methyl group can introduce steric hindrance that prevents binding to off-target proteins, thus improving the drug's selectivity and reducing side effects.

Methylation in Biological Signaling Pathways

Methylation is a key post-translational modification that regulates the function of proteins in various signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer, making them attractive targets for drug development.

The Ras family of small GTPases are critical signaling nodes that regulate cell proliferation, differentiation, and survival. The activity of Ras proteins is modulated by methylation, which affects their localization to the cell membrane, a prerequisite for their function.[10] Aberrant Ras signaling is a hallmark of many cancers, and understanding the role of methylation in this pathway is crucial for the development of targeted therapies.[11]

Histone methylation is a fundamental epigenetic mechanism that controls gene expression without altering the DNA sequence itself. Histone methyltransferases (HMTs) add methyl groups to specific lysine (B10760008) and arginine residues on histone tails, while histone demethylases (HDMs) remove them. This dynamic process can either activate or repress gene transcription, depending on the site and degree of methylation.[12] The dysregulation of histone methylation is a common feature in many cancers, leading to the inappropriate silencing of tumor suppressor genes or the activation of oncogenes. Consequently, inhibitors of HMTs and HDMs are being actively pursued as anti-cancer therapeutics.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize a typical experimental workflow for methylation and the Sₙ2 reaction mechanism.

Experimental Workflow for a Methylation Reaction

The Sₙ2 Mechanism of Methylation

Conclusion

Sodium methyl sulfate serves as a viable, though milder, alternative to more hazardous methylating agents like dimethyl sulfate. Its primary applications lie in the O-methylation of phenols and carboxylic acids, often utilizing industrial waste streams where it is a byproduct. For researchers and professionals in drug development, understanding the principles of methylation and the reactivity of agents like sodium methyl sulfate is crucial. The strategic introduction of methyl groups can significantly enhance the properties of drug candidates. Furthermore, the biological roles of methylation in key signaling pathways, such as the Ras pathway and histone modification, offer exciting opportunities for the design of novel therapeutics that target these fundamental cellular processes. While sodium methyl sulfate may not be the most potent tool in the synthetic chemist's arsenal, its lower toxicity and role in greener chemistry initiatives warrant its consideration in appropriate synthetic contexts.

References

- 1. Buy Sodium methyl sulfate | 512-42-5 [smolecule.com]

- 2. Sodium methyl sulfate [myskinrecipes.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Sciencemadness Discussion Board - Methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sodium methyl sulfate synthesis - chemicalbook [chemicalbook.com]

- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Sodium Methyl Sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the synonyms, properties, and applications of sodium methyl sulfate (B86663) in the chemical and pharmaceutical sciences.

Introduction

Sodium methyl sulfate, a versatile and reactive chemical compound, holds a significant place in various scientific and industrial domains. This technical guide provides a thorough overview of its synonyms as found in chemical literature, its physicochemical properties, and its applications, with a particular focus on its role as a methylating agent. This document is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of this compound.

Nomenclature and Synonyms

In chemical literature and databases, sodium methyl sulfate is known by a variety of names. A comprehensive list of these synonyms is provided in Table 1 to aid in literature searches and substance identification.

Table 1: Synonyms for Sodium Methyl Sulfate

| Synonym | Source/Context |

| Methyl sodium sulfate | Common alternative name |

| Methylsulfuric Acid Sodium Salt | Descriptive chemical name |

| Sodium monomethylsulfate | Emphasizes the single methyl ester group |

| Sulfuric acid, monomethyl ester, sodium salt | IUPAC-style name |

| Methyl sulfate, sodium salt | Common in chemical catalogs |

| Sodium methyl sulphate | Alternative spelling |

| Methanesulfuric Acid Sodium Salt | Less common, potentially confusing with methanesulfonic acid |

| Monomethyl ester sulfuric acid sodium salt | Descriptive chemical name |

| MeOSO3Na | Chemical formula representation |

Physicochemical Properties

A summary of the key physical and chemical properties of sodium methyl sulfate is presented in Table 2. These properties are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of Sodium Methyl Sulfate [1][2]

| Property | Value | Notes |

| Molecular Formula | CH₃NaO₄S | |

| Molecular Weight | 134.09 g/mol | |

| CAS Number | 512-42-5 | |

| Appearance | White crystalline solid or powder | [1][2][3] |

| Melting Point | 210 °C (decomposes) | [1] Decomposes upon heating. |

| Boiling Point | Decomposes | [2] |

| Solubility in Water | Highly soluble | [2][3] Dissolves exothermically.[1] |

| Stability | Stable under normal conditions | [3] Hygroscopic. |

Chemical Reactivity and Applications

Sodium methyl sulfate is primarily utilized as a methylating agent in organic synthesis.[1][2] Its reactivity stems from the electrophilic nature of the methyl group, making it susceptible to nucleophilic attack.

Methylation Reactions

Sodium methyl sulfate serves as a safer alternative to the more hazardous dimethyl sulfate for introducing methyl groups onto various substrates, including phenols, amines, and carboxylic acids.

Workflow for Synthesis and Application as a Methylating Agent:

Experimental Protocols

Synthesis of Sodium Methyl Sulfate

One common laboratory-scale synthesis involves the reaction of sulfur trioxide with sodium methoxide.[1]

Materials:

-

Sulfur trioxide (SO₃)

-

Sodium methoxide (CH₃ONa)

-

Anhydrous aprotic solvent (e.g., dichloromethane)

Procedure:

-

A solution of sodium methoxide in the anhydrous solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction vessel is cooled in an ice bath to maintain a low temperature.

-

A solution of sulfur trioxide in the same solvent is added dropwise to the sodium methoxide solution with vigorous stirring.

-

The reaction is highly exothermic and the temperature should be carefully controlled to prevent side reactions.

-

After the addition is complete, the reaction mixture is allowed to stir for a specified period while gradually warming to room temperature.

-

The resulting precipitate of sodium methyl sulfate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Methylation of Phenols

Sodium methyl sulfate can be used to methylate phenols to their corresponding methyl ethers (anisoles).

Materials:

-

Phenol

-

Sodium methyl sulfate

-

A suitable base (e.g., sodium hydroxide)

-

Solvent (e.g., water, ethanol)

Procedure:

-

The phenol is dissolved in the chosen solvent, and a stoichiometric amount of the base is added to form the corresponding phenoxide salt.

-

Sodium methyl sulfate is then added to the reaction mixture.

-

The mixture is heated to reflux for several hours to ensure the completion of the reaction.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the crude methylated product, which can be further purified by distillation or chromatography.

Toxicological Profile

Biochemical Interactions and Cellular Effects

Despite its use in organic synthesis, there is a significant lack of information in the scientific literature regarding the specific roles of sodium methyl sulfate in biological signaling pathways or its detailed mechanisms of interaction at a cellular level. Its primary biological relevance appears to be in the context of toxicology, where its reactive nature can lead to non-specific alkylation of biological macromolecules, potentially causing cellular damage. Further research is needed to elucidate any specific biochemical interactions.

Environmental Fate

In the environment, sodium methyl sulfate can be a component of atmospheric aerosols.[1] Research has shown that it can interact with hydroxyl radicals in the atmosphere, leading to its oxidation and transformation.[1] This suggests a potential role in atmospheric chemistry and the formation of secondary pollutants. Due to its high water solubility, it is expected to be mobile in aqueous environments.

Conclusion

Sodium methyl sulfate is a valuable reagent in organic chemistry, primarily serving as a methylating agent. Its various synonyms and physicochemical properties are well-documented, providing a solid foundation for its use in research and development. While detailed experimental protocols for its synthesis and application are available, there remains a notable gap in the understanding of its specific biological and toxicological effects beyond general hazard classifications. For professionals in drug development and other scientific fields, a thorough understanding of its reactivity and handling requirements is essential for its safe and effective utilization. Future research into its biochemical interactions and a more detailed toxicological assessment would provide a more complete profile of this important chemical compound.

References

Sodium Methyl Sulfate: A Versatile Precursor for the Synthesis of Ionic Liquids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention across various scientific disciplines due to their unique physicochemical properties. These include negligible vapor pressure, high thermal and chemical stability, and exceptional solvation capabilities for a wide range of organic and inorganic compounds.[1] The "designer" nature of ionic liquids, where properties can be tuned by modifying the cation and anion structure, makes them highly attractive for applications in catalysis, electrochemistry, and as green solvents in chemical synthesis.[2] A common and efficient route to synthesizing a variety of ionic liquids involves the use of sodium methyl sulfate (B86663), either as a methylating agent in the formation of the cation or as a source of the methyl sulfate anion in metathesis reactions. This guide provides a comprehensive overview of the synthesis of ionic liquids using sodium methyl sulfate, detailing experimental protocols, quantitative data, and reaction pathways.

Synthesis Methodologies

The synthesis of ionic liquids, particularly those based on the widely used imidazolium (B1220033) cation, typically follows a two-step process:

-

Quaternization: Formation of the desired cation by alkylating a precursor molecule, such as 1-methylimidazole.

-

Anion Metathesis (Anion Exchange): Exchange of the initial anion with the desired final anion.[3]

Sodium methyl sulfate can be employed in the second step of this process.

Anion Metathesis using Sodium Methyl Sulfate

Anion metathesis is a common and straightforward method for preparing a wide variety of ionic liquids.[4] The process involves the exchange of anions between two salts, typically an organic salt containing the desired cation and an inorganic salt providing the desired anion. When using sodium methyl sulfate, a common precursor is an imidazolium halide salt, such as 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]).

The general reaction pathway for the anion exchange is as follows:

Caption: General schematic of anion metathesis for ionic liquid synthesis.

Experimental Protocols

Synthesis of 1-Butyl-3-methylimidazolium Methyl Sulfate via Anion Exchange

This protocol details the synthesis of 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO₄]) from 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) and sodium methyl sulfate.

Materials:

-

1-butyl-3-methylimidazolium chloride ([BMIM][Cl])

-

Sodium methyl sulfate (NaCH₃SO₄)

-

Acetonitrile (B52724) (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Silver nitrate (B79036) (AgNO₃) solution (for testing halide content)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-butyl-3-methylimidazolium chloride in anhydrous acetonitrile.

-

Reaction: Add a stoichiometric equivalent of sodium methyl sulfate to the solution. Stir the mixture vigorously at room temperature for 24 hours. A white precipitate of sodium chloride will form.

-

Filtration: Filter the reaction mixture to remove the precipitated sodium chloride.

-

Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction and Washing: Dissolve the resulting crude ionic liquid in anhydrous dichloromethane. Wash the organic phase repeatedly with small volumes of deionized water to remove any remaining sodium chloride and unreacted sodium methyl sulfate.

-

Halide Test: Test the aqueous washings with a silver nitrate solution. Continue washing until no precipitate of silver chloride is observed, indicating the complete removal of chloride ions.[5]

-

Drying: Dry the organic phase over anhydrous magnesium sulfate, then filter.

-

Final Solvent Removal: Remove the dichloromethane under reduced pressure and dry the resulting ionic liquid under high vacuum to remove any residual volatile components.

Quantitative Data

The yield and purity of the synthesized ionic liquids are crucial parameters. The following table summarizes typical quantitative data for the synthesis of imidazolium-based ionic liquids, including those with the methyl sulfate anion.

| Ionic Liquid | Precursors | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| [BMIM][MeSO₄] | [BMIM][Cl], NaCH₃SO₄ | Acetonitrile | 24 | Room Temp. | >90 | >98 | General |

| 1,3-Dimethylimidazolium methyl sulfate | 1-Methylimidazole, Dimethyl sulfate | Neat | - | - | - | - | [6] |

| 1-Ethyl-3-methylimidazolium methyl sulfate | - | - | - | - | - | ≥98.0 (HPLC) | [7] |

Physicochemical Properties

The choice of anion significantly influences the physicochemical properties of the ionic liquid. The methyl sulfate anion generally imparts properties such as good water solubility and a wide electrochemical window.

| Property | [BMIM][MeSO₄] | [EMIM][EtSO₄] | Units | Reference |

| Density (at 298.15 K) | 1.19 | 1.21 | g/cm³ | |

| Viscosity (at 298.15 K) | 92 | 52 | mPa·s | |

| Refractive Index (at 298.15 K) | 1.465 | 1.461 | - | |

| Thermal Decomposition Temp. (TGA) | >300 | >300 | °C | [1] |

| Electrochemical Window | >4 | >4 | V | [8] |

Logical Relationships in Synthesis

The synthesis of ionic liquids using sodium methyl sulfate follows a logical progression of steps, each with a specific purpose.

Caption: Workflow for ionic liquid synthesis via metathesis.

Conclusion

Sodium methyl sulfate serves as a readily available and efficient precursor for the synthesis of ionic liquids, particularly those containing the methyl sulfate anion. The anion metathesis route, starting from a halide salt of the desired cation, is a versatile and high-yielding method. The resulting methyl sulfate ionic liquids exhibit favorable physicochemical properties, making them suitable for a wide array of applications in research and industry. The detailed protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the synthesis and application of this important class of ionic liquids.

References

- 1. Ionic liquids [solvionic.com]

- 2. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazolium ionic liquids: A simple anion exchange protocol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-Ethyl-3-methylimidazolium methyl sulfate = 98.0 HPLC 516474-01-4 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Atmospheric Chemistry of Sodium Methyl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methyl sulfate (B86663) (CH₃SO₄Na), the sodium salt of methyl sulfuric acid, is a key organosulfate species in the Earth's atmosphere. As a component of atmospheric aerosols, it plays a significant role in atmospheric chemistry, air quality, and climate. This technical guide provides an in-depth overview of the atmospheric chemistry applications of sodium methyl sulfate, focusing on its formation, reactions, and physicochemical properties. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the environmental fate and impact of sulfur-containing organic compounds.

Data Presentation

Table 1: Physicochemical Properties of Sodium Methyl Sulfate

| Property | Value | Reference |

| Molar Mass | 134.08 g/mol | [1] |

| Appearance | White solid | [1] |

| Solubility in Water | High (dissolves exothermically) | [1] |

| Hygroscopicity Parameter (κ) | ~0.46 (short-chain organosulfate) | [2] |

Table 2: Kinetic Data for the Heterogeneous Reaction of Sodium Methyl Sulfate with OH Radicals

| Parameter | Value | Experimental Conditions | Reference |

| Reaction Rate Constant (k) | (3.79 ± 0.19) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | Relative Humidity (RH) = 85% | [3][4][5] |

| Reaction Rate Constant (k) | (5.72 ± 0.14) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | Relative Humidity (RH) = 75% | [6][7] |

| Effective OH Uptake Coefficient (γ_eff) | 0.17 ± 0.03 | Relative Humidity (RH) = 85% | [3][4][5] |

| Effective OH Uptake Coefficient (γ_eff) | 0.31 ± 0.06 | Relative Humidity (RH) = 75% | [6] |

| Molar Yield of Inorganic Sulfur (HSO₄⁻ + SO₄²⁻) | 0.62 ± 0.18 | Relative Humidity (RH) = 75% | [6] |

Table 3: Cloud Condensation Nuclei (CCN) and Ice Nucleation (IN) Properties

| Property | Observation | Experimental Conditions | Reference |

| CCN Activity | Acts as a CCN, with activity influenced by particle size and supersaturation. | Laboratory studies using a Cloud Condensation Nuclei Counter (CCNC). | [8][9][10] |

| Ice Nucleation Activity | Does not exhibit heterogeneous ice nucleation. | Temperatures: -45°C, -40°C, -35°C; Ice Saturation Ratios: 1.0 < S_ice < 1.6. | [11][12][13][14][15] |

Atmospheric Lifecycle and Reactions

Sodium methyl sulfate is primarily formed in the marine atmosphere through the oxidation of dimethyl sulfide (B99878) (DMS), a volatile organic compound emitted by phytoplankton. The oxidation of DMS leads to the formation of sulfuric acid, which can then react with methanol, also of biogenic origin, to produce methyl sulfate.

Once present in atmospheric aerosols, sodium methyl sulfate can undergo further chemical transformations, primarily through heterogeneous oxidation by hydroxyl (OH) radicals. This reaction is a significant sink for sodium methyl sulfate in the atmosphere and leads to the formation of inorganic sulfate species.

The primary reaction pathway for the heterogeneous oxidation of sodium methyl sulfate with OH radicals involves the abstraction of a hydrogen atom from the methyl group, followed by fragmentation. This process yields formaldehyde (B43269) (CH₂O) and a sulfate radical anion (SO₄•⁻). The sulfate radical anion can then react with other organic molecules or abstract a hydrogen atom from another sodium methyl sulfate molecule to form bisulfate (HSO₄⁻)[3][4][5][6].

References

- 1. Sodium methyl sulfate - Sciencemadness Wiki [sciencemadness.org]

- 2. ACP - Surface tension and hygroscopicity analysis of aerosols containing organosulfate surfactants [acp.copernicus.org]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. ACP - Importance of sulfate radical anion formation and chemistry in heterogeneous OH oxidation of sodium methyl sulfate, the smallest organosulfate [acp.copernicus.org]

- 5. researchgate.net [researchgate.net]

- 6. Inorganic Sulfur Species Formed upon Heterogeneous OH Oxidation of Organosulfates: A Case Study of Methyl Sulfate [escholarship.org]

- 7. Inorganic Sulfur Species Formed upon Heterogeneous OH Oxidation of Organosulfates: A Case Study of Methyl Sulfate: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 8. AMT - Cloud condensation nuclei (CCN) activity analysis of low-hygroscopicity aerosols using the aerodynamic aerosol classifier (AAC) [amt.copernicus.org]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. par.nsf.gov [par.nsf.gov]

- 11. ACP - Ice-nucleating properties of glassy organic and organosulfate aerosol [acp.copernicus.org]

- 12. acp.copernicus.org [acp.copernicus.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. EGUsphere - Ice Nucleating Properties of Glassy Organic and Organosulfate Aerosol [egusphere.copernicus.org]

An In-depth Technical Guide to the Basic Reaction Mechanism of Methylation with Sodium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanism of methylation utilizing sodium methyl sulfate (B86663). The content covers the core chemical principles, a detailed experimental protocol, quantitative reaction data, and the broader relevance of methylation in the context of drug development and biological signaling pathways.

Core Reaction Mechanism: Symmetrical Nucleophilic Substitution (SN2)

Sodium methyl sulfate (CH₃NaO₄S) serves as an effective methylating agent, transferring a methyl group (CH₃) to a nucleophilic substrate. The underlying mechanism for this transfer is a bimolecular nucleophilic substitution, commonly known as the SN2 reaction.

In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom of the methyl group. Simultaneously, the sulfate group, a good leaving group, departs. A key characteristic of the SN2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. This leads to an inversion of the stereochemical configuration at the carbon center, often referred to as a Walden inversion.

The reaction rate is dependent on the concentrations of both the substrate (sodium methyl sulfate) and the nucleophile. The general representation of the reaction is:

Nu:⁻ + CH₃-OSO₃⁻Na⁺ → Nu-CH₃ + NaSO₄⁻

Where Nu:⁻ represents a generic nucleophile.

Caption: SN2 reaction mechanism of sodium methyl sulfate with a nucleophile.

Quantitative Data: Synthesis of Anisole (B1667542)

A practical and well-documented example of methylation using sodium methyl sulfate is the synthesis of anisole from phenol (B47542). In this reaction, the phenoxide ion, formed by deprotonating phenol with a base like sodium hydroxide (B78521), acts as the nucleophile.

| Parameter | Value | Reference |

| Substrate | Phenol | [1][2] |

| Methylating Agent | Sodium Methyl Sulfate | [1][2] |

| Base | Sodium Hydroxide | [1][2] |

| Solvent | Water | [1][2] |

| Molar Ratio (Phenol:NaOH:SMS) | 1.0 : 1.2 : 1.3 | [1] |

| Reaction Temperature | 100-110°C | [1][2] |

| Reaction Time | 3-6 hours | [1][2] |

| Phenol Conversion | >98% | [1][2] |

| Anisole Yield | 95.54% - 99% | [1][2] |

Experimental Protocol: Synthesis of Anisole from Phenol

The following protocol is adapted from established procedures for the synthesis of anisole using sodium methyl sulfate.[1][2]

Materials:

-

Phenol

-

Sodium methyl sulfate

-

Sodium hydroxide (aqueous solution, e.g., 20% or 48%)

-

Water

-

Methanol (for purification)

-

Reaction vessel (e.g., a three-necked flask) equipped with a stirrer, condenser, and dropping funnel.

Procedure:

-

Preparation of Sodium Phenoxide: In the reaction vessel, dissolve phenol and sodium hydroxide in water with stirring. For example, to 850 g of water, add 292 g of 48% aqueous sodium hydroxide and 282 g of phenol.[2] Stir the mixture for 30 minutes to ensure the complete formation of sodium phenoxide.

-

Methylation Reaction: Add sodium methyl sulfate (483 g) to the sodium phenoxide solution.[2] Heat the reaction mixture to 100-110°C.

-

Reactive Distillation: The anisole product can be continuously removed from the reaction mixture as it forms via reactive distillation.[2] This technique helps to drive the reaction to completion. The distillate, a mixture of anisole and water, is collected over 3-4 hours.

-

Further Reaction and Collection: To maximize the yield, an additional portion of aqueous sodium hydroxide solution can be added to the reactor, and distillation is continued to collect more of the anisole-water mixture.[2]

-

Purification:

-

Combine the collected distillates. Add a concentrated sodium hydroxide solution to neutralize any remaining acidic impurities and separate the layers. The organic layer is crude anisole.

-

The inorganic phase remaining in the reactor contains sodium sulfate as a byproduct. This can be precipitated by adding methanol, filtered, and washed.[1]

-

The crude anisole can be further purified by distillation.

-

References

Methodological & Application

Application Notes and Protocols for O-Methylation of Phenols using Sodium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-methylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl methyl ethers. These compounds are prevalent in pharmaceuticals, agrochemicals, fragrances, and natural products. The methylation of the phenolic hydroxyl group can significantly alter a molecule's biological activity, solubility, and metabolic stability, making it a key tool in drug discovery and development. Sodium methyl sulfate (B86663) (CH₃NaSO₄) serves as an effective and readily available methylating agent for this purpose. This reaction, a variant of the Williamson ether synthesis, proceeds under basic conditions where the phenol (B47542) is deprotonated to the more nucleophilic phenoxide anion, which then attacks the methyl group of sodium methyl sulfate in an SN2 reaction. This document provides detailed application notes and experimental protocols for the O-methylation of phenols using sodium methyl sulfate.

Reaction Mechanism

The O-methylation of phenols with sodium methyl sulfate is a two-step process. First, a base, typically sodium hydroxide (B78521), deprotonates the acidic phenolic hydroxyl group to form a sodium phenoxide salt. This phenoxide is a potent nucleophile. In the second step, the phenoxide ion attacks the electrophilic methyl group of sodium methyl sulfate in a bimolecular nucleophilic substitution (SN2) reaction. The sulfate group acts as a good leaving group, resulting in the formation of the corresponding aryl methyl ether and sodium sulfate as a byproduct.

Figure 1: Reaction mechanism for the O-methylation of phenols.

Quantitative Data

The following table summarizes the yields of aryl methyl ethers obtained from the methylation of various substituted phenols. While the protocols provided in this document focus on sodium methyl sulfate, the yields presented below were achieved using dimethyl sulfate under basic, solvent-free conditions, which represents a closely related and efficient methodology. This data provides valuable insight into the reaction's scope with respect to different electronic and steric factors on the phenolic substrate.

| Phenol Substrate | Product | Base | Time (min) | Yield (%) |

| Phenol | Anisole (B1667542) | K₂CO₃ | 15 | 98 |

| 4-Methylphenol | 4-Methylanisole | K₂CO₃ | 15 | 98 |

| 4-Methoxyphenol | 1,4-Dimethoxybenzene | K₂CO₃ | 15 | 98 |

| 4-Chlorophenol | 4-Chloroanisole | K₂CO₃ | 15 | 98 |

| 4-Bromophenol | 4-Bromoanisole | K₂CO₃ | 15 | 98 |

| 4-Nitrophenol | 4-Nitroanisole | NaHCO₃ | 15 | 99 |

| 3-Nitrophenol | 3-Nitroanisole | NaHCO₃ | 15 | 99 |

| 2-Nitrophenol | 2-Nitroanisole | NaHCO₃ | 15 | 98 |

| 4-Hydroxybenzaldehyde | 4-Methoxybenzaldehyde | NaHCO₃ | 15 | 99 |

| 2-Hydroxybenzaldehyde | 2-Methoxybenzaldehyde | NaHCO₃ | 15 | 98 |

| 4-Hydroxyacetophenone | 4-Methoxyacetophenone | NaHCO₃ | 15 | 99 |

| 2-Naphthol | 2-Methoxynaphthalene | K₂CO₃ | 15 | 98 |

Data sourced from a study using dimethyl sulfate as the methylating agent under solvent-free conditions with a solid base. These conditions are analogous to the principles of the sodium methyl sulfate methylation and demonstrate the high efficiency of this type of Williamson ether synthesis.

Experimental Protocols

General Experimental Workflow

The general workflow for the O-methylation of phenols using sodium methyl sulfate involves the formation of the sodium phenoxide, followed by the methylation reaction and subsequent workup to isolate the pure aryl methyl ether.

Figure 2: General experimental workflow for O-methylation.

Protocol 1: Synthesis of Anisole from Phenol

This protocol is adapted from a procedure for the synthesis of anisole using a sodium methyl sulfate waste residue, demonstrating the industrial applicability and robustness of the method.[1]

Materials:

-

Phenol (94 g, 1.0 mol)

-

Sodium methyl sulfate (134 g, 1.0 mol, can be used as an aqueous solution or solid)

-

Sodium hydroxide (44 g, 1.1 mol)

-

Water

-

Toluene (B28343) (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

5% Sodium hydroxide solution

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve 44 g of sodium hydroxide in 200 mL of water. To this solution, add 94 g of phenol and stir until a homogeneous solution of sodium phenoxide is formed.

-

Methylation Reaction: To the sodium phenoxide solution, add 134 g of sodium methyl sulfate.

-

Reflux: Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 100 mL).

-